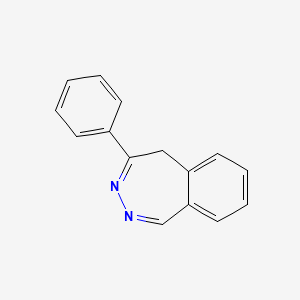

4-Phenyl-5H-2,3-benzodiazepine

Description

Structure

3D Structure

Properties

CAS No. |

38224-93-0 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-phenyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-17-15/h1-9,11H,10H2 |

InChI Key |

GUKKKYUNOUWZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=NN=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Phenyl 5h 2,3 Benzodiazepine and Its Analogues

Synthetic Routes to 4-Phenyl-5H-2,3-benzodiazepine

The synthesis of the 4-phenyl-5H-2,3-benzodiazepine core can be achieved through several strategic approaches, often involving the formation of the seven-membered diazepine (B8756704) ring as the key step. One common methodology involves a one-pot, two-step process that begins with a phosphate-assisted acylation of a 1-arylpropan-2-one with a carboxylic acid, followed by cyclization with hydrazine (B178648). rsc.org This method offers a direct route to the 2,3-benzodiazepine scaffold. rsc.org

Another versatile approach involves the reaction of ketoester intermediates with hydrazine. For instance, ethyl 4,5-(methylenedioxy)-2-(substituted-benzoyl) phenyl acetates can be treated with hydrazine in refluxing ethanol (B145695) to yield the corresponding 2,3-benzodiazepine derivative. acs.org The reaction is often promoted by acetic acid, which facilitates a cascade reaction involving imine formation followed by cyclization. acs.org While these represent general strategies, specific application to yield 4-phenyl-5H-2,3-benzodiazepine would involve the use of appropriate phenyl-substituted precursors.

A notable synthesis of 2,3-benzodiazepines involves the reaction of tetrahydrodiazirino[3,1-a]isoquinolines with sulfonyl chlorides. This method proceeds via an N-insertion ring-opening reaction to afford 4,5-dihydro-3H-benzo[d] nih.govresearchgate.netdiazepine skeletons in high yields. researchgate.net

Synthesis of Related 4-Phenyl-Benzodiazepine Isomers and Structural Analogues

The structural diversity of benzodiazepines is vast, and numerous synthetic routes have been developed to access isomers and analogues of the 4-phenyl-2,3-benzodiazepine core. These related structures often exhibit distinct pharmacological profiles.

A straightforward and widely used method for the synthesis of 4-phenyl-1,5-benzodiazepin-2-one involves the condensation of 1,2-phenylenediamine with ethyl benzoylacetate. nih.gov The reaction is typically carried out at reflux in a solvent such as xylene, leading to the formation of the desired product in good yield. nih.gov

Further derivatization of the 4-phenyl-1,5-benzodiazepin-2-one core can be readily achieved through alkylation reactions. nih.gov Utilizing phase-transfer catalysis (PTC) conditions, the nitrogen atom at position 1 can be alkylated with various 1-bromoalkanes in the presence of a weak base like potassium carbonate and a catalyst such as tetrabutylammonium (B224687) bromide (TBAB). nih.gov This method allows for the introduction of long alkyl chains, which can modulate the compound's physicochemical properties. nih.govnih.gov

Table 1: Synthesis of 1-Alkyl-4-phenyl-1,5-benzodiazepin-2-one Derivatives nih.gov

| Starting Material | Alkylating Agent | Product | Yield (%) |

| 4-Phenyl-1,5-benzodiazepin-2-one | 1-Bromooctane | 1-Octyl-4-phenyl-1,5-benzodiazepin-2-one | 83 |

| 4-Phenyl-1,5-benzodiazepin-2-one | 1-Bromononane | 1-Nonyl-4-phenyl-1,5-benzodiazepin-2-one | 83 |

| 4-Phenyl-1,5-benzodiazepin-2-one | 1-Bromodecane | 1-Decyl-4-phenyl-1,5-benzodiazepin-2-one | 83 |

| 4-Phenyl-1,5-benzodiazepin-2-one | 1-Bromododecane | 1-Dodecyl-4-phenyl-1,5-benzodiazepin-2-one | 83 |

The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, a reduced analogue, can be accomplished through the catalytic hydrogenation of 4-phenyl-1,5-benzodiazepin-2-one. researchgate.netimist.ma This reduction of the imine function is typically carried out in anhydrous ethanol using palladium on activated charcoal as the catalyst, affording the saturated derivative in good yield. researchgate.netimist.ma

The synthesis of 4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines has been reported as part of efforts to develop novel psychotropic agents. nih.gov A series of these compounds, including (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, have been synthesized and evaluated for their potential antidepressant-like activity. nih.gov Specific synthetic details for the preparation of the unsaturated 4-phenyl-3H-1,3-benzodiazepine core are less commonly described in the readily available literature.

The broader class of 2,3-benzodiazepines has been the subject of extensive synthetic exploration due to their activity as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. nih.gov A general and effective method for their synthesis involves a phosphate-assisted acylation of 1-arylpropan-2-ones with a carboxylic acid, followed by cyclization with hydrazine in a one-pot, two-step manner. rsc.org This approach allows for the direct synthesis of 2,3-benzodiazepines with various substitutions. rsc.org

Another key strategy is the cyclization of ketoester intermediates. For example, SnCl4-catalyzed Friedel-Crafts acylation of a phenylacetate (B1230308) derivative with a substituted benzoyl chloride yields a ketoester, which can then be reacted with hydrazine hydrate (B1144303) in the presence of acetic acid to form the 2,3-benzodiazepine ring system. acs.org The resulting nitro-substituted compounds can be further modified, for instance, by reduction to the corresponding amines. acs.org

Derivatization Reactions of the 4-Phenyl-5H-2,3-benzodiazepine Core

The 4-phenyl-5H-2,3-benzodiazepine nucleus serves as a scaffold for further chemical modifications to explore structure-activity relationships. Acylation reactions of this core have been studied in detail, revealing complex reaction pathways. rsc.org

The reaction of 4-phenyl-5H-2,3-benzodiazepine with acyl halides in solvents like benzene (B151609) or toluene (B28343) can proceed via two main pathways, depending on the nature of the acylating agent, the order of addition, and the reaction temperature. rsc.org One pathway leads to the formation of 2-acylamino-3-phenylisoquinolinium chlorides. rsc.org The alternative pathway results in the formation of acylated dimers, along with the benzodiazepine (B76468) hydrochloride. rsc.org

When acylation is carried out in pyridine (B92270), a different reaction course is observed, similar to that with acetic anhydride (B1165640). rsc.org This leads to the preparation of 1-alkoxy-2-benzoyl derivatives. rsc.org These derivatization reactions highlight the chemical versatility of the 4-phenyl-5H-2,3-benzodiazepine core and provide access to a range of structurally diverse compounds.

Acylation Reactions and Regioselectivity at Nitrogen Centers

The acylation of 4-phenyl-5H-2,3-benzodiazepine is a versatile method for introducing a variety of substituents, yet it presents challenges in controlling regioselectivity due to the presence of two nitrogen atoms. The outcome of the acylation reaction is highly dependent on the nature of the acylating agent, the reaction conditions, and the solvent employed. rsc.org

When 4-phenyl-5H-2,3-benzodiazepine is treated with acyl halides in non-polar solvents like benzene or toluene, the reaction can proceed through two distinct pathways. rsc.org One pathway leads to the formation of 2-acylamino-3-phenylisoquinolinium chlorides, which involves a ring-opening of the benzodiazepine nucleus. The alternative pathway results in the formation of acylated dimers. The choice between these pathways is influenced by factors such as the order of reagent addition and the reaction temperature. rsc.org

In contrast, conducting the acylation in a basic solvent such as pyridine alters the reaction course. This change in solvent leads to the formation of 1-alkoxy-2-benzoyl derivatives, demonstrating the critical role of the reaction medium in directing the regioselectivity of acylation. rsc.org This solvent-dependent reactivity allows for the selective synthesis of different classes of acylated 2,3-benzodiazepine derivatives.

A one-pot, two-step methodology has also been developed for the synthesis of 2,3-benzodiazepine analogues, which involves a phosphate-assisted acylation followed by hydrazine cyclization. This approach has proven effective in producing derivatives with important biological motifs, such as 7,8-dimethoxy and 1-p-aminophenyl groups. rsc.org The regioselectivity of the initial acylation step in this method is significantly influenced by the substitution pattern on the aromatic ring of the starting material. rsc.org

Table 1: Regioselectivity in Acylation of 4-Phenyl-5H-2,3-benzodiazepine

| Acylating Agent | Solvent | Major Product(s) | Reference |

| Acyl halides | Benzene/Toluene | 2-Acylamino-3-phenylisoquinolinium chlorides or Acylated dimers | rsc.org |

| Acyl halides | Pyridine | 1-Alkoxy-2-benzoyl derivatives | rsc.org |

| Carboxylic acid (phosphate-assisted) | Not specified | Regioselective formation of 1-aryl-2,3-benzodiazepines | rsc.org |

Reactions with Carbonyl-Containing Reagents

The reaction of the 2,3-benzodiazepine scaffold with carbonyl-containing reagents is a fundamental approach for the construction of more complex molecular architectures. While specific studies on 4-phenyl-5H-2,3-benzodiazepine are limited, the general reactivity of related benzodiazepine systems with carbonyl compounds provides valuable insights. For instance, the condensation of o-phenylenediamine (B120857) with various carbonyl compounds is a widely used method for the synthesis of 1,5-benzodiazepines, highlighting the susceptibility of the amino groups in the diazepine precursor to react with electrophilic carbonyl carbons. rsc.org This suggests that the nitrogen atoms in the 2,3-benzodiazepine ring could similarly participate in reactions with aldehydes and ketones, leading to the formation of new C-N bonds and potentially ring-fused products.

Nucleophilic Addition and Subsequent Transformations

The imine bond (C=N) present in the 2,3-benzodiazepine ring is a key site for nucleophilic addition reactions. This reactivity allows for the introduction of a variety of functional groups and the creation of new stereocenters. For example, the reduction of the C=N bond in 4-aryl-2,3-benzodiazepin-1-ones has been achieved through catalytic hydrogenation using palladium on carbon (Pd/C). nih.gov This transformation leads to the corresponding 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones in high yields. nih.gov Other reducing agents such as sodium cyanoborohydride, sodium borohydride, and sodium trimethoxyborohydride have also been employed for the selective reduction of the imine moiety in related 2,3-benzodiazepin-1-one systems. nih.gov

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of fused heterocyclic systems, and the 2,3-benzodiazepine nucleus can serve as a versatile component in such transformations. These reactions allow for the efficient assembly of complex polycyclic structures from relatively simple starting materials.

For instance, 1,3-dipolar cycloaddition reactions have been successfully employed to synthesize triazolo-benzodiazepine derivatives. The reaction of 2,3-dihydro-1H-1,5-benzodiazepines with nitrilimine dipoles results in the formation of fused triazole rings. tandfonline.com Theoretical studies on these reactions have shown them to be highly chemo- and regioselective. tandfonline.com

Furthermore, [2+4] cycloaddition reactions of 2,3-dihydro-1,5-benzoheteroazepines with α-carbonylketenes, generated in situ, lead to the formation of oxazino-fused benzodiazepine and benzothiazepine (B8601423) systems. tandfonline.com The regioselectivity of these cycloadditions can be influenced by the nature of the substituents on the reacting partners. tandfonline.com These examples demonstrate the utility of cycloaddition strategies in expanding the chemical space of benzodiazepine-based compounds by annulating additional heterocyclic rings.

Modification of Phenyl Substituents

The phenyl group at the 4-position of the 2,3-benzodiazepine ring offers a valuable handle for further structural modifications. Altering the electronic and steric properties of this substituent can significantly impact the pharmacological profile of the resulting analogues. While much of the development in this area has focused on creating analogues of the 1-aryl-2,3-benzodiazepine scaffold, the principles are applicable to the 4-phenyl series. nih.gov

Synthetic strategies often involve the introduction of various substituents onto the phenyl ring of a precursor molecule prior to the formation of the benzodiazepine ring. For example, in the synthesis of 4-aryl-2,3-benzodiazepin-1-ones, precursors with methoxy (B1213986) and dimethoxy substituents on the aryl group have been utilized to generate the corresponding benzodiazepine derivatives. nih.gov This approach allows for the systematic exploration of the structure-activity relationship by varying the substitution pattern on the 4-phenyl ring. Further modifications could include common aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, provided the benzodiazepine core is stable under the reaction conditions. The introduction of these functional groups can also serve as a prelude to further synthetic transformations, such as cross-coupling reactions to introduce new aryl or alkyl groups.

Creation of Polyfused and Spiro Benzodiazepine Architectures

The development of synthetic routes to polyfused and spiro benzodiazepine architectures is an active area of research, driven by the desire to create novel three-dimensional scaffolds for drug discovery.

Polyfused Systems: The synthesis of polyfused 2,3-benzodiazepines often involves the annulation of additional heterocyclic rings onto the benzodiazepine core. A review of 2,3-benzodiazepine-related compounds highlights the synthesis of various diazepine and 1,2,5-triazepine derivatives fused with five-membered nitrogen heterocycles such as pyrroles, indoles, imidazoles, triazoles, and tetrazoles. benthamdirect.comingentaconnect.com These synthetic strategies often involve multi-step sequences starting from appropriately functionalized benzodiazepine precursors. For example, 2,3-benzodiazepine-1-thione has been used as a key intermediate for the synthesis of hetero-annelated 2,3-benzodiazepines. osi.lv

Spiro Architectures: Spiro benzodiazepines are characterized by a common atom that is part of both the benzodiazepine ring and another cyclic system. The synthesis of these compounds often involves intramolecular cyclization or cycloaddition reactions. For instance, novel spiro imidazobenzodiazepines have been synthesized from spiro-amino acid N-carboxyanhydrides. nih.gov Another approach involves the reaction of 3-bromo-3-cyano-1,5-benzodiazepin-2-ones with bidentate nucleophiles to afford spiro derivatives containing piperazine, quinoxaline, thiazine, or imidazole (B134444) rings. researchgate.net The synthesis of spiro heterocycles can also be achieved through a sequence of reactions such as Knoevenagel condensation and Michael addition, or via direct cycloaddition of activated olefins to benzodiazepine precursors. colab.wsresearchgate.net

Table 2: Examples of Polyfused and Spiro Benzodiazepine Synthesis

| Synthetic Strategy | Resulting Architecture | Key Precursors | Reference |

| Annulation with five-membered heterocycles | Polyfused (e.g., pyrrolo-, imidazo-, triazolo-fused) | Functionalized 2,3-benzodiazepines | benthamdirect.comingentaconnect.com |

| Cyclization of thione derivatives | Hetero-annelated 2,3-benzodiazepines | 2,3-Benzodiazepine-1-thione | osi.lv |

| Reaction with spiro-amino acid NCAs | Spiro imidazobenzodiazepines | Spiro-amino acid N-carboxyanhydrides | nih.gov |

| Reaction with bidentate nucleophiles | Spiro[benzodiazepine-heterocycle] | 3-Bromo-3-cyano-1,5-benzodiazepin-2-ones | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Phenyl 5h 2,3 Benzodiazepine Analogues

Reaction Mechanisms of Hydrazinolysis Processes

The hydrazinolysis of benzodiazepine (B76468) systems, a process involving the cleavage of the diazepine (B8756704) ring by hydrazine (B178648), has been a subject of theoretical and experimental investigation. While studies specifically on 4-phenyl-5H-2,3-benzodiazepine are limited, mechanistic insights can be drawn from related benzodiazepine structures.

A similar mechanistic pathway has been proposed for the hydrazinolysis of a 4-phenyl-2,3-dihydro-1,5-benzodiazepine-2-thione. researchgate.net In this case, the reaction is initiated by the addition of a hydrazine molecule to the thiocarbonyl (C=S) group, followed by the elimination of a hydrogen sulfide (B99878) molecule. researchgate.net A second hydrazine molecule then adds to the azomethine bond, which is succeeded by the formation of a pyrazole (B372694) ring through cyclization. researchgate.net The subsequent opening of the diazepine ring and elimination of a hydrazine molecule, followed by an imine-enamine tautomerization, leads to the formation of 5-N-(2-aminophenyl-1-amino)-3-phenylpyrazole. researchgate.net The cyclization step is identified as the rate-determining step in this transformation. researchgate.net

These studies on 1,5-benzodiazepine analogues provide a plausible mechanistic framework for the hydrazinolysis of 4-phenyl-5H-2,3-benzodiazepine, which would likely involve an initial nucleophilic attack by hydrazine on an electrophilic center within the benzodiazepine core, followed by ring transformation or cleavage.

Table 1: Mechanistic Steps in the Hydrazinolysis of Benzodiazepine Analogues

| Step | 4-Methyl-2,3-dihydro-1,5-benzodiazepin-2-one researchgate.netnih.gov | 4-Phenyl-2,3-dihydro-1,5-benzodiazepine-2-thione researchgate.net |

| 1 | Hydrazine addition to the azomethine bond | Hydrazine addition to the thiocarbonyl bond and H₂S elimination |

| 2 | Pyrazole ring formation via cyclization | Second hydrazine addition to the azomethine bond |

| 3 | Diazepine ring opening | Pyrazole ring formation via cyclization |

| 4 | Removal of o-phenylenediamine (B120857) | Diazepine ring opening and hydrazine removal |

| 5 | - | Imine-enamine tautomerization |

| Rate-determining step | Final step (elimination) | Cyclization step |

Elucidation of Stereochemical Pathways in Derivatization Reactions

The stereochemistry of derivatization reactions is a critical aspect in the synthesis of chiral benzodiazepines, as the spatial arrangement of substituents can significantly influence their biological activity. While specific studies detailing the stereochemical pathways for 4-phenyl-5H-2,3-benzodiazepine are not extensively documented, general principles of stereoselective synthesis in related heterocyclic systems can be considered.

In the broader context of benzodiazepine chemistry, the synthesis of chiral derivatives often involves the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reactions. The inherent chirality of the benzodiazepine scaffold, often due to a stereogenic center at the C4 or C5 position, makes the elucidation of stereochemical pathways in derivatization reactions a complex but essential area of research.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions of benzodiazepine derivatives can lead to the formation of novel polycyclic structures. The acylation of 4-phenyl-5H-2,3-benzodiazepine with acyl halides in non-polar solvents like benzene (B151609) or toluene (B28343) can proceed through a pathway involving the formation of acylated dimers. rsc.org The proposed mechanism for this transformation involves the generation of a reactive intermediate through the dehydrochlorination of an initially formed iminium chloride. rsc.org This intermediate can then undergo further reactions, leading to the dimeric products. rsc.org

Ring rearrangements are also observed in benzodiazepine systems. For example, the condensation of 4-phenyl-1H- researchgate.netacs.orgbenzodiazepin-2(3H)-one with 3-formylchromone can lead to rearranged products upon treatment with nucleophilic reagents. arabjchem.org The reaction with potassium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297) can induce a rearrangement to form pyranobenzodiazepine and pyridobenzodiazepine derivatives, respectively. arabjchem.org These rearrangements are often driven by the thermodynamic stability of the resulting fused heterocyclic systems.

Furthermore, intramolecular C-N bond coupling reactions have been utilized for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. nih.gov For example, the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides can afford azetidine-fused 1,4-benzodiazepine compounds. nih.gov The mechanism of such reactions typically involves oxidative addition of the aryl halide to the metal catalyst, followed by intramolecular nucleophilic attack by the nitrogen atom and reductive elimination to form the new C-N bond.

Table 2: Examples of Intramolecular Reactions in Benzodiazepine Systems

| Starting Material | Reagent/Condition | Product Type | Mechanistic Feature | Reference |

| 4-Phenyl-5H-2,3-benzodiazepine | Acyl halides in benzene/toluene | Acylated dimers | Generation of a reactive intermediate via dehydrochlorination | rsc.org |

| 4-Phenyl-1H- researchgate.netacs.orgbenzodiazepin-2(3H)-one derivative | Nucleophilic reagents (e.g., KOH) | Rearranged fused heterocycles | Nucleophilic attack followed by ring transformation | arabjchem.org |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepines | Intramolecular C-N cross-coupling | nih.gov |

Electrophilic and Nucleophilic Substitution Mechanisms in Benzodiazepine Systems

The benzene ring fused to the diazepine nucleus in benzodiazepines is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The mechanism of these reactions generally follows the classical pathway for electrophilic aromatic substitution, which involves the attack of an electrophile on the aromatic ring to form a positively charged benzenonium intermediate, followed by the loss of a proton to restore aromaticity. msu.edu The position of substitution is directed by the activating or deactivating nature of the substituents already present on the benzene ring.

While specific studies on the electrophilic substitution of 4-phenyl-5H-2,3-benzodiazepine are scarce, research on related 1,5-benzodiazepine-2-ones indicates that reactions such as nitration and halogenation can occur on the fused benzene ring. The diazepine ring and its substituents can influence the regioselectivity of these substitutions.

Nucleophilic substitution reactions on the benzodiazepine core are also possible, particularly at positions that are activated towards nucleophilic attack. For instance, in the synthesis of certain benzodiazepine receptor agonists, an aromatic nucleophilic substitution reaction is a key step in preparing the precursor benzoic acid derivative. nih.gov The mechanism of aromatic nucleophilic substitution typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. The presence of electron-withdrawing groups on the aromatic ring facilitates such reactions.

In the context of the 4-phenyl-5H-2,3-benzodiazepine system, both the fused benzene ring and the diazepine ring itself could potentially undergo nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile. The phenyl substituent at the 4-position can also influence the electronic properties of the benzodiazepine system and thus its reactivity towards both electrophiles and nucleophiles.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. jmaterenvironsci.com It is widely applied to the benzodiazepine (B76468) class of compounds to investigate a range of properties from molecular structure to reactivity. DFT methods calculate the electronic structure of a molecule by optimizing its electron density, which is a less computationally intensive approach than solving the full wave function. jmaterenvironsci.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. For flexible molecules like benzodiazepines, which feature a seven-membered ring, conformational analysis is crucial to identify the lowest energy conformers.

The seven-membered diazepine (B8756704) ring in benzodiazepine derivatives is not planar and typically adopts a puckered conformation. researchgate.net Theoretical studies on related 1,4-benzodiazepines have shown that they can exist as a mixture of two conformers with a significant energy barrier to inversion. nih.gov Molecular mechanics and DFT calculations are used to explore the potential energy surface and identify these stable conformations. researchgate.netpsu.edu For instance, DFT B3LYP level calculations are commonly used to obtain optimized geometrical parameters such as bond lengths and angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model. ijcce.ac.irresearchgate.net

Below is a table illustrating the kind of data obtained from DFT-based geometrical optimization for a related benzodiazepine derivative, demonstrating the close agreement often found between theoretical and experimental values.

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

| Bond Length (Å) | C32-Br41 | 1.9178 | - |

| N10-H11 | 1.0813 | - | |

| Bond Angle (°) | C5-C6-N7 | ~120 | - |

| N7-C8-C9 | ~115 | - | |

| Data derived from studies on substituted 1,5-benzodiazepines. jmaterenvironsci.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a vital parameter. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net This indicates the molecule is soft and polarizable. DFT calculations are routinely used to compute HOMO-LUMO energies and map their electron density distributions. nih.gov These calculations help in deriving various global reactivity descriptors, which quantify aspects of molecular reactivity. materialsciencejournal.org

The table below summarizes key quantum chemical descriptors that can be derived from HOMO and LUMO energies, based on computational studies of related heterocyclic compounds. materialsciencejournal.orgresearchgate.net

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | A measure of molecular polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |

Studies on 1,5-benzodiazepine derivatives have shown HOMO-LUMO gaps in the range of 3.97 eV, indicating high reactivity. researchgate.net The distribution of these orbitals is also informative; for many benzodiazepines, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the heterocyclic diazepine ring system.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

These theoretical spectra can be compared with experimental data to confirm molecular structures or to understand the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). nih.gov Solvation effects can also be incorporated into these models to simulate spectra in different solvents, which can cause shifts in absorption maxima (hypsochromic or bathochromic shifts). materialsciencejournal.org For example, studies on various benzodiazepines have identified their characteristic UV absorption maxima, which can be correlated with TD-DFT predictions. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry provides a powerful tool for the rational design of molecules with significant NLO responses. The key parameter for third-order NLO properties is the second hyperpolarizability (γ). nih.gov

Molecular Modeling and Ligand-Receptor Interaction Simulations

Benzodiazepines are well-known for their pharmacological activity, which stems from their interaction with the GABAA receptor in the central nervous system. wikipedia.org Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are indispensable for studying these ligand-receptor interactions at an atomic level. nih.gov

Molecular docking is used to predict the preferred binding orientation of a ligand (like a benzodiazepine derivative) within the binding site of its receptor. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For benzodiazepines, docking simulations are performed using homology models of the GABAA receptor's benzodiazepine binding site, which is located at the interface between the α and γ subunits. nih.govnih.gov

Docking studies on 1,4-benzodiazepines have revealed that the C5-phenyl group is a crucial pharmacophore, and its orientation within the binding pocket (either parallel or perpendicular to the membrane) significantly influences activity. nih.gov Following docking, Molecular Dynamics (MD) simulations can be run to study the dynamic stability of the ligand-receptor complex over time, providing a more realistic view of the binding interactions in a simulated physiological environment. nih.gov These simulations are critical for understanding structure-activity relationships and for the rational design of new ligands with improved affinity and selectivity for specific GABAA receptor subtypes. researchgate.netnih.gov

Investigation of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, can be a critical factor in the reactivity and biological activity of a molecule. For heterocyclic systems like benzodiazepines, keto-enol or imine-enamine tautomerism are possibilities that can be investigated using computational methods. researchgate.net DFT calculations are used to determine the geometries and relative energies of the different tautomers and the transition states connecting them. tandfonline.com By calculating the energy barriers for interconversion, chemists can predict the dominant tautomeric form under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net

Similarly, computational chemistry can elucidate the pathways and energetics of isomerization reactions. tandfonline.com For the synthesis or degradation of benzodiazepines, understanding the reaction mechanisms, including the structures of intermediates and transition states, is essential. DFT studies can map out the entire reaction coordinate, providing detailed mechanistic insights that are often difficult to obtain experimentally. tandfonline.com

Solvent Effects on Reaction Energetics and Mechanisms

Computational and theoretical studies focusing specifically on the solvent effects on the reaction energetics and mechanisms of 4-Phenyl-5H-2,3-benzodiazepine are not extensively available in publicly accessible research. While the synthesis and chemical behavior of benzodiazepine derivatives are widely studied, detailed computational analyses of solvent influence on the reaction pathways for this specific molecule, including quantitative data on activation energies and transition states in different media, are not readily found in the current body of scientific literature.

General principles of physical organic chemistry suggest that the polarity and proticity of a solvent can significantly influence the energetics and mechanisms of chemical reactions. For reactions involving polar or charged intermediates and transition states, polar solvents typically lower the activation energy, thereby increasing the reaction rate, compared to nonpolar solvents. The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also play a crucial role in stabilizing or destabilizing transition states and intermediates, thus altering the reaction mechanism.

For instance, in the acylation of 4-phenyl-5H-2,3-benzodiazepine, the choice of solvent has been observed to dictate the reaction outcome. Reactions carried out in benzene (B151609) or toluene (B28343) can yield different products compared to those conducted in pyridine (B92270). This suggests that the solvent is not merely an inert medium but an active participant in the reaction, likely by stabilizing different intermediates or transition states. However, without specific computational studies, a detailed quantitative description of these solvent effects remains speculative.

Future computational research, employing methods such as Density Functional Theory (DFT) with implicit and explicit solvent models, would be invaluable in elucidating the precise role of solvents in the reactions of 4-Phenyl-5H-2,3-benzodiazepine. Such studies could provide detailed energy profiles for reaction mechanisms in various solvents, offering insights into how solvent-solute interactions at the molecular level govern the reaction kinetics and selectivity. This would enable a more rational selection of solvents to control the synthesis and reactivity of this and related benzodiazepine compounds.

Due to the lack of specific research data, no data tables can be generated for this section.

Structure Activity Relationship Sar Studies in Non Clinical Models

Impact of Substituent Modifications on Non-Clinical Biological Activity

Systematic modifications of the 4-phenyl-5H-2,3-benzodiazepine scaffold have revealed critical insights into the determinants of their biological activity. The core structure's activity can be significantly altered by adding or changing substituents on both the fused benzene (B151609) ring and the pendant 4-phenyl ring.

Key SAR findings include:

Fused Ring Modifications: The fusion of additional heterocyclic rings to the 2,3-benzodiazepine nucleus can modulate activity. For instance, imidazole-condensed derivatives like GYKI-47261 have shown anti-Parkinsonian activity in addition to AMPA antagonism. researchgate.net Triazolone-fused analogues exhibited stronger anticonvulsant activity compared to the parent compound GYKI-52466, while triazole and tetrazole fusions resulted in weaker activity. researchgate.net

Phenyl Ring Substitutions: In the related class of 1,4-benzodiazepines, substitutions on the C5 phenyl ring are optimal for activity. Electron-withdrawing groups at the ortho position of the phenyl ring tend to increase activity, whereas para substitution often leads to a decrease. egpat.com

Benzodiazepine (B76468) Core Modifications: In studies of 2,3-benzodiazepin-4-ones, a series of analogues were synthesized to define the SAR for this class of noncompetitive AMPAR antagonists. nih.gov The compound 1-(4-amino-3-methylphenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one was identified as a potent AMPAR antagonist, highlighting the favorable impact of the ethylenedioxy group on the benzodiazepine core and the amino and methyl groups on the N-1 phenyl ring. nih.gov

The following table summarizes the effects of structural modifications on the anticonvulsant activity of selected 2,3-benzodiazepine analogues.

| Compound | Structural Modification | Relative Anticonvulsant Activity |

| GYKI-52466 | Reference compound | Standard |

| Triazolone derivatives (e.g., 10) | Fusion of a triazolone ring | Stronger |

| Triazole derivatives (e.g., 11) | Fusion of a triazole ring | Weaker |

| Tetrazole derivatives (e.g., 12) | Fusion of a tetrazole ring | Weaker |

Data compiled from research findings. researchgate.net

Correlation of Structural Features with Receptor Binding Affinity and Selectivity

The primary molecular target for many 4-phenyl-2,3-benzodiazepines is the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors. nih.govresearchgate.net These compounds act as noncompetitive antagonists, binding to an allosteric site distinct from the glutamate binding site. ucdavis.edu This mechanism of action is voltage-independent and does not show use-dependence. ucdavis.edu

Studies have demonstrated high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors. ucdavis.edunih.gov For example, GYKI 52466 potently antagonizes AMPA- and kainate-activated currents while being inactive against NMDA-induced responses. ucdavis.edu The affinity for AMPA receptors can be quantified by the half-maximal inhibitory concentration (IC₅₀), which varies depending on the specific derivative and the subunit composition of the AMPA receptor. nih.gov

The table below presents the IC₅₀ values for several racemic 2,3-benzodiazepines against AMPA-mediated responses in different recombinant human glutamate receptor (GluR) subtypes expressed in HEK293 cells. nih.gov

| Compound | IC₅₀ on GluR1 (µM) | IC₅₀ on GluR4 (µM) |

| GYKI 52466 | 18 | 22 |

| LY293606 (GYKI 53405) | 24 | 28 |

| LY300168 (GYKI 53655) | 6 | 5 |

Data indicates the concentration required to inhibit 50% of the AMPA (10 µM)-mediated response. nih.gov

These findings illustrate that modifications to the 2,3-benzodiazepine structure can fine-tune binding affinity for different AMPA receptor subtypes. For instance, LY300168 shows a higher affinity (lower IC₅₀) for both GluR1 and GluR4 compared to GYKI 52466 and LY293606. nih.gov These compounds were found to be weak antagonists at kainate receptors. nih.gov

Stereochemical Influences on Pharmacological Profiles in In Vitro and In Vivo Systems

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the pharmacological activity of 2,3-benzodiazepines. biomedgrid.comresearchgate.net The presence of a stereocenter in the molecule means it can exist as different stereoisomers, such as enantiomers, which are non-superimposable mirror images. biomedgrid.com In biological systems, these isomers can exhibit profoundly different activities because receptors and enzymes are themselves chiral. researchgate.net

For the 2,3-benzodiazepine class, the pharmacological activity often resides predominantly or exclusively in one of the stereoisomers. nih.gov Research on racemic mixtures (containing equal amounts of both enantiomers) has shown that the antagonism of AMPA receptors is stereospecific. nih.gov

Key findings on stereoselectivity include:

The biological activity of the racemic compounds LY293606 and LY300168 was found to reside in their respective (-) isomers. nih.gov

The active isomer of LY300168, known as LY303070, produced a non-competitive antagonism of AMPA-evoked depolarizations in rat cortical wedge preparations, with minimal effects on kainate-induced depolarizations and no effect on NMDA-dependent responses. nih.gov

Synaptic transmission in in vitro spinal cord preparations was also stereoselectively antagonized by the active isomers of LY300168 and LY293606. nih.gov

This stereospecificity underscores that a precise spatial orientation of the molecule is required for optimal interaction with the allosteric binding site on the AMPA receptor.

Rational Design Principles for Modulating Benzodiazepine Activity

The cumulative knowledge from SAR studies has established a set of rational design principles for creating novel 2,3-benzodiazepine derivatives with tailored pharmacological profiles. The goal is often to develop more potent and selective antagonists for AMPA receptors, which are considered valuable drug candidates for treating a range of neurological disorders. researchgate.net

The guiding principles for rational design include:

Scaffold Optimization: The 2,3-benzodiazepine core is a validated pharmacophore for noncompetitive AMPA receptor antagonism. Modifications, such as the synthesis of 2,3-benzodiazepin-4-ones, can enhance potency and affinity. nih.gov

Targeted Substitutions: Specific substitutions on the aromatic rings can be used to modulate activity. For example, adding an ethylenedioxy group to the main benzodiazepine ring system and specific substituents to the N-1 phenyl ring can significantly improve antagonistic activity at AMPARs. nih.gov

Heterocyclic Fusion: The fusion of additional rings (e.g., triazolone) to the benzodiazepine scaffold can increase anticonvulsant potency, offering a strategy to enhance desired biological effects. researchgate.net

Stereochemical Control: Given the high degree of stereoselectivity, the synthesis of single, active enantiomers is a critical principle. This approach avoids the administration of inactive or potentially off-target isomers, leading to a more specific pharmacological agent. nih.gov

By applying these principles, researchers can continue to develop new 2,3-benzodiazepine derivatives with improved control over AMPA receptor activity for potential therapeutic use. researchgate.net

Non Clinical Pharmacological Investigations and Biological Activity Profiling

In Vivo Behavioral Model Assessments (in non-human subjects)

The AMPA receptor antagonism exhibited by 2,3-benzodiazepines translates to significant anticonvulsant activity in various non-human models of epilepsy. Studies on a series of 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones demonstrated potent, dose-dependent protection against seizures. nih.gov These compounds were effective in models including audiogenic seizures in DBA/2 mice, as well as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures in Swiss mice. nih.gov The anticonvulsant action is directly linked to their ability to block AMPA receptors, as evidenced by their efficacy in antagonizing seizures induced specifically by AMPA administration. nih.gov

| Compound | Seizure Model | ED₅₀ (µmol/kg) |

|---|---|---|

| 1-(4'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one (Compound 38) | Audiogenic (Tonus) | 12.6 |

| Maximal Electroshock (MES) | >33.1 | |

| 1-(3'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one (Compound 39) | Audiogenic (Tonus) | 18.3 |

| Maximal Electroshock (MES) | >33.1 | |

| GYKI 52466 (Reference Compound) | Audiogenic (Tonus) | 25.3 |

| Maximal Electroshock (MES) | >33.1 |

In addition to anticonvulsant properties, some 2,3-benzodiazepine derivatives have demonstrated anxiolytic-like effects in behavioral models. A study of 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) in mice revealed a pronounced anxiolytic profile in both the light-dark box and open field tests. mdpi.com In the light-dark box test, administration of VBZ102 led to a significant increase in the time spent in the light compartment and the number of transitions between compartments, behaviors consistent with reduced anxiety. mdpi.com These anxiolytic effects are proposed to be related to the compound's activity as an AMPA receptor antagonist, a mechanism shared by other anxiolytic 2,3-benzodiazepines. mdpi.com Notably, a sedative effect was only observed at higher doses, suggesting a potential separation between anxiolytic and sedative properties. mdpi.com

Assessment of Sedative/Hypnotic-like Activities

The sedative and hypnotic properties of benzodiazepines are among their most well-known pharmacological effects. These effects are primarily mediated through their action on GABA-A receptors in the central nervous system. While the sedative-hypnotic profile of many 1,4-benzodiazepines is extensively documented, specific investigations into 4-Phenyl-5H-2,3-benzodiazepine and its close derivatives are less common.

A study on a related derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), revealed a sedative effect in mice at a dose of 10.0 mg/kg. nih.gov This finding suggests that compounds within this structural class have the potential to induce sedation. However, it is important to note that this effect was observed at a specific dose, and the broader dose-response relationship for sedative effects was not fully characterized.

In general, the sedative-hypnotic effects of benzodiazepines are dose-dependent, with lower doses typically producing anxiolytic effects and higher doses leading to sedation and sleep induction. The specific potency and efficacy of these effects can vary significantly between different benzodiazepine (B76468) derivatives. Further studies are required to fully elucidate the sedative and hypnotic activity profile of 4-Phenyl-5H-2,3-benzodiazepine.

Studies on Cognitive and Memory-Related Behavioral Models

The impact of benzodiazepines on cognitive function and memory is a critical area of investigation due to the potential for adverse effects with long-term use. Generally, benzodiazepines are known to cause anterograde amnesia, which is the inability to form new memories. frontiersin.org This effect is thought to be related to their modulation of GABAergic neurotransmission in brain regions crucial for memory consolidation, such as the hippocampus and amygdala.

In contrast to the memory-impairing effects commonly associated with benzodiazepines, a study on the derivative 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) in mice did not show any memory impairments in the novel object recognition test. nih.gov This finding is significant as it suggests that it may be possible to separate the anxiolytic and sedative effects of this class of compounds from their effects on memory.

Long-term use of benzodiazepines has been associated with broader cognitive impairments, including issues with processing speed, verbal learning, and visuospatial ability. pharmacytimes.comnih.gov However, it is important to note that these findings are based on studies of various benzodiazepines, and the cognitive profile of 4-Phenyl-5H-2,3-benzodiazepine specifically has not been extensively studied. The available data on its derivative, VBZ102, suggests a potentially favorable cognitive profile, but more research is needed to confirm this and to understand the long-term cognitive effects of this specific compound.

Biochemical and Cellular Studies

Enzyme Inhibition and Activation Profiling

A significant body of research has identified 2,3-benzodiazepines as a class of selective, noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govacs.org This is a distinct mechanism of action compared to the more common 1,4-benzodiazepines, which primarily act on GABA-A receptors. The prototypic compound of this class is GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine), which is structurally related to 4-Phenyl-5H-2,3-benzodiazepine. nih.gov

These 2,3-benzodiazepine derivatives modulate the function of AMPA channels by binding to an allosteric site on the receptor complex. nih.gov This interaction inhibits the ion flow through the channel, thereby reducing excitatory glutamatergic neurotransmission. The inhibitory effects of these compounds have been demonstrated in both in vitro and in vivo models. nih.gov

A study investigating the mechanism of inhibition of the GluA2 AMPA receptor by GYKI 52466 and a related compound found that GYKI 52466 is more selective for the closed-channel state of the receptor. acs.org Further research into novel 2,3-benzodiazepine derivatives has shown that they can inhibit various AMPA receptor subunits. mdpi.com Specifically, some of these compounds have been found to alter the desensitization and deactivation rates of the AMPA receptor channels. mdpi.com

The following table summarizes the inhibitory effects of 2,3-benzodiazepine derivatives on AMPA receptors based on available research:

| Compound Class | Mechanism of Action | Target | Effect |

| 2,3-Benzodiazepines | Noncompetitive antagonism | AMPA receptor | Inhibition of ion channel function |

| GYKI 52466 | Allosteric modulation | GluA2 AMPA receptor (closed state) | Inhibition |

| Novel 2,3-BDZ derivatives | Allosteric modulation | Various AMPA receptor subunits | Inhibition, altered desensitization and deactivation rates |

Investigation of Antioxidant Properties in Cellular Systems

While the primary pharmacological activity of 2,3-benzodiazepines is related to their interaction with AMPA receptors, there is growing interest in the potential antioxidant properties of benzodiazepine derivatives in general. Oxidative stress is implicated in a variety of neurodegenerative diseases, and compounds with antioxidant activity may offer therapeutic benefits.

Studies on the related class of 1,5-benzodiazepines have demonstrated antioxidant potential. For instance, a series of 1,5-benzodiazepin-2(3H)-ones were synthesized and evaluated for their antioxidant properties in various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. nih.govresearchgate.net Several of these compounds exhibited significant antioxidant activity.

Furthermore, in cellular systems, derivatives such as 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one have shown neuroprotective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. nih.govresearchgate.net These compounds were found to reduce intracellular reactive oxygen species (ROS) and superoxide levels, improve mitochondrial membrane potential, and decrease lipid peroxidation. researchgate.net

The following table outlines the antioxidant assays and findings for related benzodiazepine derivatives:

| Compound Class | Assay | Cellular System | Key Findings |

| 1,5-Benzodiazepin-2(3H)-ones | ABTS, FRAP, DPPH | - | Demonstrated antioxidant activity |

| 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one | H2O2-induced oxidative stress | SH-SY5Y cells | Neuroprotective effects, reduction of ROS and lipid peroxidation |

It is important to emphasize that these findings are for 1,5-benzodiazepine derivatives, and specific studies on the antioxidant properties of 4-Phenyl-5H-2,3-benzodiazepine in cellular systems are currently lacking. Future research is needed to determine if this specific compound shares the antioxidant potential observed in its structural relatives.

Research Applications and Future Directions

4-Phenyl-5H-2,3-benzodiazepine as a Lead Compound for Chemical Probe Development

The development of chemical probes—small molecules used to study biological systems—is a critical aspect of chemical biology. The 4-Phenyl-5H-2,3-benzodiazepine scaffold serves as a valuable starting point, or "lead compound," for the design and synthesis of such probes. The non-planar, three-dimensional structure of 2,3-benzodiazepines is a desirable characteristic, as current compound libraries used in drug discovery often lack such geometrically diverse scaffolds. nih.gov

The reactivity of the 4-Phenyl-5H-2,3-benzodiazepine core, particularly its behavior during acylation, allows for the introduction of various functional groups. rsc.org This adaptability is crucial for developing chemical probes, where moieties for target binding, fluorescent reporters, or affinity tags can be strategically incorporated. By modifying the phenyl ring or the benzodiazepine (B76468) core, researchers can systematically alter the compound's properties to create a library of probes for screening against various biological targets. The established activity of the broader 2,3-benzodiazepine class as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor provides a solid foundation for developing probes to investigate the intricacies of glutamatergic neurotransmission. nih.gov

Utility in Exploring Novel Pharmacological Targets and Mechanisms

The primary pharmacological target identified for the 2,3-benzodiazepine class is the AMPA receptor, where they act as noncompetitive antagonists. nih.gov This mechanism of action is distinct from that of classical 1,4-benzodiazepines, which primarily interact with γ-aminobutyric acid (GABA) receptors. The discovery of this activity has spurred further research into the potential of 4-Phenyl-5H-2,3-benzodiazepine and its analogs to modulate other neuronal signaling pathways.

Research on structurally related compounds suggests that the pharmacological profile of this scaffold may extend beyond AMPA receptors. For instance, a study on (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, a compound with a similar core structure, demonstrated inhibition of norepinephrine (B1679862) and serotonin (B10506) uptake in rat brain synaptosomes. nih.gov This finding indicates that derivatives of 4-Phenyl-5H-2,3-benzodiazepine could be explored for their potential as novel antidepressants or as tools to investigate the modulation of monoamine transporters. The anxiolytic-like effects observed with derivatives such as 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one further underscore the potential of this scaffold to yield compounds with diverse central nervous system activities. nih.gov

| Derivative | Investigated Activity | Potential Target Class |

| 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | Anxiolytic-like effects | CNS receptors/channels |

| (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine | Inhibition of norepinephrine and serotonin uptake | Monoamine transporters |

Advancements in Synthetic Methodologies for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems like 4-Phenyl-5H-2,3-benzodiazepine is an active area of research, with a focus on developing efficient and versatile methods. A significant advancement has been the development of a synthetic route to produce 4-aryl-2,3-benzodiazepin-1-ones, which are regioisomers of the more extensively studied 1-aryl-2,3-benzodiazepine-4-ones. nih.gov These 4-aryl-2,3-benzodiazepin-1-ones can then be reduced to their tetrahydro-derivatives, such as 4-Phenyl-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one, in high yields. nih.gov

One reported method involves the acylation of 4-phenyl-5H-2,3-benzodiazepine with acyl halides, which can lead to different products depending on the reaction conditions. rsc.org This highlights the chemical versatility of the scaffold and provides pathways for creating a diverse range of derivatives. Another innovative approach for the synthesis of 2,3-benzodiazepines involves a one-pot, two-step phosphate-assisted acylation–hydrazine (B178648) cyclization reaction. rsc.org Such advancements in synthetic chemistry are crucial for generating libraries of 4-Phenyl-5H-2,3-benzodiazepine analogs for structure-activity relationship (SAR) studies and for the development of new research tools.

| Synthetic Method | Key Features | Resulting Compounds |

| Synthesis and reduction of 4-aryl-2,3-benzodiazepin-1-ones | Access to less explored regioisomers, high yield reduction | 4-Phenyl-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one and analogs |

| Acylation with acyl halides | Condition-dependent product formation | N-acylaminoisoquinolines or acylated dimers |

| Phosphate-assisted acylation–hydrazine cyclization | One-pot, two-step reaction | Substituted 2,3-benzodiazepines |

Computational-Aided Discovery of New Chemical Entities with Targeted Research Utility

Computational methods, such as molecular modeling and virtual screening, are increasingly being used to accelerate the discovery of new chemical entities with specific biological activities. nih.gov While specific computational studies on the 4-Phenyl-5H-2,3-benzodiazepine scaffold are not yet widely reported, the known structure-activity relationships within the broader benzodiazepine class provide a strong basis for future in silico investigations. chemisgroup.us

Analytical Methodologies for Characterization and Study

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,3-benzodiazepine derivatives, both ¹H NMR and ¹³C NMR spectroscopy are employed to map out the carbon and hydrogen skeletons. For instance, in the characterization of related 4-phenyl-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-ones, ¹H NMR spectra, typically recorded in DMSO-d₆ at 300 MHz, show characteristic signals for the protons in the benzodiazepine (B76468) ring and the phenyl substituent. nih.gov Multiplets for the CH and NH protons appear at specific chemical shifts, while the aromatic protons of the phenyl and benzo rings are observed in the downfield region. nih.gov Similarly, ¹³C NMR spectra provide definitive evidence for the carbon framework, with distinct signals for aliphatic carbons, aromatic carbons, and the carbonyl carbon (in derivatives). nih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a benzodiazepine derivative will exhibit characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds. mdpi.com For example, the N-H stretching vibration typically appears as a band in the region of 3300-3500 cm⁻¹, while C=N stretching is observed around 1630 cm⁻¹. mdpi.com Analysis of these bands confirms the presence of the core benzodiazepine structure.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. chromatographyonline.com In the analysis of benzodiazepines, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. chromatographyonline.comnih.gov The mass spectrum of 4-Phenyl-5H-2,3-benzodiazepine would be expected to show a molecular ion peak corresponding to its molecular weight of 220.27 g/mol . chem960.commolaid.com

| Technique | Information Obtained | Typical Observations for 2,3-Benzodiazepine Derivatives |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aliphatic, aromatic, and NH protons at characteristic chemical shifts. nih.gov |

| ¹³C NMR | Carbon skeleton of the molecule | Resonances for aliphatic, aromatic, and imine carbons. nih.gov |

| IR Spectroscopy | Presence of functional groups | Characteristic stretching frequencies for N-H, C-H, and C=N bonds. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak and characteristic fragment ions. chromatographyonline.com |

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of 4-Phenyl-5H-2,3-benzodiazepine from reaction mixtures or biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2,3-benzodiazepines. nih.govnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com Detection is commonly achieved using ultraviolet (UV) spectroscopy, often at a wavelength of 254 nm. nih.gov HPLC methods have been developed for the simultaneous determination of various 2,3-benzodiazepine derivatives and their metabolites in biological fluids such as rat plasma. nih.gov These methods are valued for their sensitivity and specificity. nih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of benzodiazepines. nih.gov This method is suitable for volatile and thermally stable compounds. Derivatization may sometimes be required to improve the chromatographic properties of the analytes. GC with nitrogen-phosphorous or electron-capture detectors has also been reported for the analysis of 2,3-benzodiazepines. nih.gov

Thin-Layer Chromatography (TLC) can be employed for the qualitative analysis and purification of 2,3-benzodiazepines. nih.govresearchgate.net It is a simpler and more cost-effective method compared to HPLC and GC, and it has been used to isolate these compounds from biological samples like urine or feces. nih.gov High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity over traditional TLC. proquest.com

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|

| HPLC | C18 reversed-phase column nih.gov | Methanol-water mixture nih.gov | UV detection at 254 nm nih.gov |

| GC-MS | Capillary column | Inert carrier gas (e.g., Helium) | Mass Spectrometry nih.gov |

| TLC | Silica gel GF254 researchgate.net | Ethyl acetate (B1210297) – methanol - ammonia (B1221849) mixtures researchgate.net | UV light (254 nm and 366 nm) researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

In a study on the acylation of 4-phenyl-5H-2,3-benzodiazepine, the X-ray molecular structure of a resulting acylated dimer was determined. rsc.org Such analyses are critical for understanding the reactivity and conformational preferences of the benzodiazepine ring system. For a related compound, 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one, X-ray diffraction analysis revealed that the seven-membered ring adopts a boat-shaped conformation. nih.gov In the crystal lattice of this derivative, molecules are linked by N—H⋯O hydrogen bonds, forming helical chains. nih.gov This type of detailed structural information is invaluable for structure-activity relationship studies and for understanding intermolecular interactions.

Electrophysiological Techniques for Receptor Function Assessment

To investigate the functional effects of 4-Phenyl-5H-2,3-benzodiazepine on its biological targets, such as neurotransmitter receptors, electrophysiological techniques are employed. These methods measure the electrical properties of cells and tissues, providing direct insight into receptor function.

The whole-cell patch-clamp technique is a powerful electrophysiological method used to study ion channels and receptors in cell membranes. nih.govmdpi.com This technique has been used to investigate the effects of novel 2,3-benzodiazepine derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. nih.govmdpi.com In these studies, human embryonic kidney cells (HEK293T) are engineered to express specific AMPA receptor subunits. mdpi.com The patch-clamp technique is then used to record the ion currents that flow through these receptors in the presence and absence of the 2,3-benzodiazepine compounds. mdpi.com This allows researchers to determine whether the compounds act as inhibitors or enhancers of receptor activity and to study their effects on receptor kinetics, such as desensitization and deactivation rates. nih.govmdpi.com

Electrophysiological studies have also been conducted in vivo. For example, the effects of the 2,3-benzodiazepine GYKI 52466 were investigated by recording reflex potentials from the spinal roots in cats. nih.gov Such experiments help to elucidate the compound's mechanism of action within a complex biological system. nih.gov These functional assays are crucial for understanding the pharmacological profile of 4-Phenyl-5H-2,3-benzodiazepine and its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Phenyl-5H-2,3-benzodiazepine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves constructing the benzodiazepine core via cyclization reactions. For example, acylation of an intermediate amine with phenyl-containing reagents under basic conditions (e.g., NaH or Et₃N) can introduce the phenyl group at the 4-position. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (0–60°C), and stoichiometric ratios to minimize side products like over-acylated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .

- Validation : Monitor reaction progress using TLC and confirm final structure via -NMR and LC-MS.

Q. How can the structural and electronic properties of 4-Phenyl-5H-2,3-benzodiazepine be characterized experimentally?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent orientation.

- Spectroscopy : Use - and -NMR to assign proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹).

- Computational analysis : Perform DFT calculations (B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What are the primary biological targets of 4-Phenyl-5H-2,3-benzodiazepine, and how are receptor interactions assessed?

- Methodology :

- In vitro binding assays : Use radiolabeled ligands (e.g., -flumazenil) to measure affinity for GABAₐ receptor subtypes. Competitive displacement experiments quantify IC₅₀ values .

- Electrophysiology : Apply the "concentration-clamp" technique on isolated neurons (e.g., frog sensory neurons) to measure chloride current modulation by GABA in the presence of the compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 4-Phenyl-5H-2,3-benzodiazepine for enhanced GABAₐ receptor selectivity?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to alter lipophilicity and binding kinetics. Compare agonist/antagonist efficacy via patch-clamp recordings .

- Bioisosteric replacement : Replace the phenyl group with heterocycles (e.g., pyridyl, thiophene) and evaluate binding affinity using SPR (surface plasmon resonance) .

Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

- Case study : If in vitro assays show high GABAₐ affinity but in vivo anxiolytic effects are weak, consider:

- Pharmacokinetics : Assess bioavailability via HPLC analysis of plasma samples after oral administration in rodents.

- Metabolite interference : Identify active metabolites using LC-MS/MS and test their receptor activity .

- Model variability : Compare results across species (e.g., rat vs. mouse) and anxiety paradigms (e.g., elevated plus maze vs. social interaction tests) .

Q. What experimental designs are optimal for evaluating the anxiolytic potential of 4-Phenyl-5H-2,3-benzodiazepine in animal models?

- Methodology :

- Stress-induced models : Use FG-7142 (a benzodiazepine inverse agonist) to induce anxiety in rodents, then measure behavioral responses (e.g., freezing time, exploration) after compound administration .

- Chronic dosing : Administer the compound for 14 days and assess tolerance development via GABAₐ receptor density measurements (Western blot for α1 subunits) .

Q. How can computational methods predict off-target effects or toxicity of 4-Phenyl-5H-2,3-benzodiazepine derivatives?

- Methodology :

- QSAR modeling : Train models on datasets of benzodiazepine toxicity (e.g., hepatotoxicity, CNS depression) using descriptors like logP, polar surface area, and molecular weight .

- Off-target screening : Perform molecular dynamics simulations against non-GABA targets (e.g., serotonin receptors, CYP450 enzymes) to identify potential interactions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for acylation steps to avoid hydrolysis of the benzodiazepine core .

- Data interpretation : Normalize electrophysiology data to baseline GABA responses to account for inter-experiment variability .

- Ethical compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.